
Mtt formazan
説明
Mtt formazan, also known as this compound, is a useful research compound. Its molecular formula is C18H17N5S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Assessment of Cell Viability and Metabolic Activity
- The MTT assay, involving the conversion of MTT to insoluble purple formazan by mitochondrial reductase, is a popular method for assessing cell viability and metabolic activity. This assay is sensitive, with excellent linearity for various cell types, and can detect cell stress upon exposure to toxic agents without direct cell death (Kumar, Nagarajan, & Uchil, 2018). Similarly, another study emphasizes the optimization of the MTT assay for accurate quantification of viable cells in culture, highlighting the importance of controlling parameters like cell density, culture medium, and MTT exposure times (Sylvester, 2011).
Investigation of Cellular Processes
- Research indicates that the metabolism and exocytosis of MTT can significantly impact cell health. The endocytosis of MTT does not typically cause cell damage, but the subsequent metabolic processes and exocytosis of MTT formazan can result in cell injury, influencing apoptosis and cell content leakage (Lü et al., 2012). Additionally, the MTT-formazan assay's combination with cellular biology techniques like confocal microscopy, multi-well plate assays, and flow cytometry can expand its interpretability and provide insights into the physiological state of cells (Pascua-Maestro et al., 2018).
Improvement in Assay Techniques
- The MTT assay's reliability depends on complete solubilization of cells and formazan, with the choice of solubilization solvent being crucial to avoid artifacts. A study found that dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), buffered with ammonia buffer and containing SDS, provided rapid and complete solubilization, enhancing assay accuracy and sensitivity (Benov, 2021). Furthermore, the applicability of the MTT assay can be extended to both suspension and adherent cell lines with modifications like using a combination of DMSO and SDS-lysis solution, improving sensitivity, stability, and precision (Nga et al., 2020).
Exploration of MTT Assay Limitations and Misinterpretations
- It's crucial to understand the limitations and pitfalls of the MTT assay to prevent erroneous conclusions about variables like cell viability and treatment toxicity. Factors such as cell seeding number, MTT concentration, and incubation time, among others, significantly influence the assay's measurements and interpretations (Ghasemi et al., 2021).
作用機序
Target of Action
MTT-Formazan primarily targets the mitochondria of cells . The key enzyme involved in its action is NAD(P)H-dependent oxidoreductase , which is found in the mitochondria of metabolically active cells .
Mode of Action
The mode of action of MTT-Formazan involves the enzymatic reduction of a yellow-colored, water-soluble compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple-colored, water-insoluble compound, MTT-Formazan . This reduction is catalyzed by the mitochondrial dehydrogenase enzymes present in viable cells .
Biochemical Pathways
The biochemical pathway involved in the action of MTT-Formazan is the electron transport chain in the mitochondria . The NAD(P)H-dependent oxidoreductase enzymes, which are part of this chain, reduce the MTT to formazan . The amount of formazan produced is directly proportional to the number of living cells present during MTT exposure .
Pharmacokinetics
The pharmacokinetics of MTT-Formazan primarily involve its formation and solubilization within cells. The MTT is reduced to formazan within the cells, and the formazan crystals formed are water-insoluble . These crystals are then dissolved using a solubilization solution, typically dimethyl sulfoxide (DMSO), an acidified ethanol solution, or a solution of the
生化学分析
Biochemical Properties
Mtt formazan plays a crucial role in biochemical reactions as a product of the MTT assay, which is widely used to assess cell viability, proliferation, and cytotoxicity. The reduction of MTT to this compound is facilitated by NAD(P)H-dependent oxidoreductase enzymes found in metabolically active cells . These enzymes, including mitochondrial dehydrogenases, interact with MTT, transferring electrons to reduce it to this compound . This interaction is indicative of the presence of viable cells and their metabolic activity.
Cellular Effects
This compound influences various cellular processes by serving as a marker for cell viability and metabolic activity. The formation of this compound in cells is directly proportional to the number of viable, metabolically active cells . This compound is used to measure cellular metabolic activity, which reflects cell viability, proliferation, and cytotoxicity . The reduction of MTT to this compound by viable cells indicates active cellular metabolism and the presence of NAD(P)H-dependent oxidoreductase enzymes .
Molecular Mechanism
The molecular mechanism of this compound formation involves the reduction of MTT by NAD(P)H-dependent oxidoreductase enzymes in living cells . These enzymes transfer electrons from NAD(P)H to MTT, reducing it to this compound . This reaction occurs primarily in the mitochondria, where mitochondrial dehydrogenases play a significant role . The formation of this compound is an indicator of mitochondrial activity and overall cellular metabolic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound formation can change over time. The stability of this compound is influenced by the solubilization solution used to dissolve the formazan crystals . Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used solvents that provide rapid and complete solubilization of this compound, ensuring color stability for at least 24 hours . The stability and degradation of this compound can impact the accuracy of cell viability and metabolic activity measurements over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Higher concentrations of MTT can lead to increased formation of this compound, indicating higher metabolic activity and cell viability . Excessive doses of MTT may result in cytotoxic effects, leading to cell death and reduced formation of this compound . It is essential to optimize the dosage of MTT to accurately assess cell viability and metabolic activity without inducing cytotoxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to cellular redox activity. The reduction of MTT to this compound is mediated by NAD(P)H-dependent oxidoreductase enzymes, which are part of the glycolytic pathways and the mitochondrial electron transport chain . These enzymes facilitate the transfer of electrons from NAD(P)H to MTT, resulting in the formation of this compound . The metabolic activity of cells, including the production of NAD(P)H, directly influences the formation of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its solubility and interaction with cellular components. This compound is water-insoluble and forms complexes with cells, which can affect its distribution within the cell . The solubilization of this compound is necessary for spectrophotometric measurements, and solvents like DMF and DMSO are used to dissolve the formazan crystals . The distribution of this compound within cells can provide insights into cellular metabolic activity and viability .
Subcellular Localization
The subcellular localization of this compound is primarily associated with mitochondria, where mitochondrial dehydrogenases catalyze the reduction of MTT to this compound . Studies have shown that this compound deposits are not exclusively localized to mitochondria and can be found in other cellular compartments . The precise localization of this compound can be studied using confocal microscopy and organelle-selective fluorescent probes . Understanding the subcellular localization of this compound can provide insights into the metabolic activity and viability of cells .
特性
IUPAC Name |
N'-anilino-N-[(4,5-dimethyl-1,3-thiazol-2-yl)imino]benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5S/c1-13-14(2)24-18(19-13)23-22-17(15-9-5-3-6-10-15)21-20-16-11-7-4-8-12-16/h3-12,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFKVQOPAJDJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23305-68-2 | |
| Record name | [2-(4,5-Dimethyl-2-thiazolyl)diazenyl]phenylmethanone 2-phenylhydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23305-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylformazan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


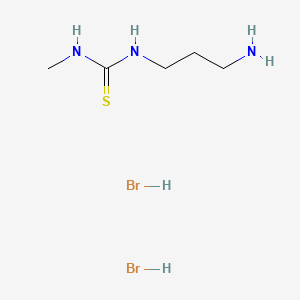
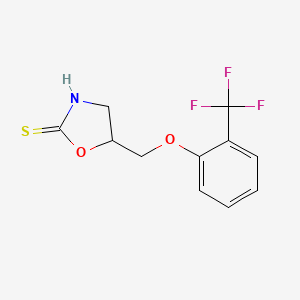
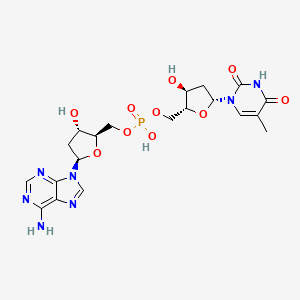
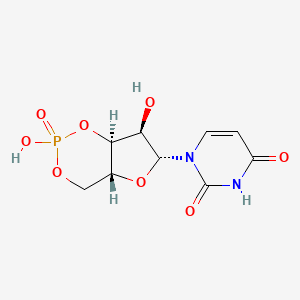
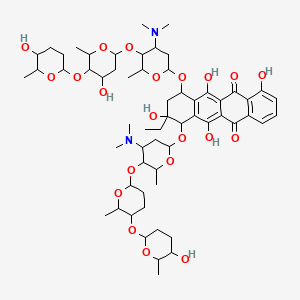
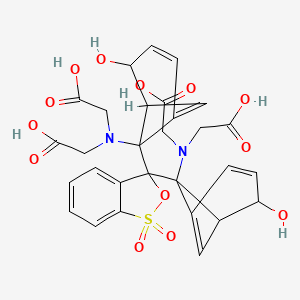

![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-chlorophenyl)methyl]-N-(2-oxolanylmethyl)-1-thiophen-2-ylmethanamine](/img/structure/B1226504.png)
![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1226505.png)

![2-[[3-butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1226508.png)

![N-methyl-2-phenyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1226511.png)

